OX2R Antagonist Potency and Subtype Selectivity vs. OX1R
3-(1-Phenylethoxy)pyrrolidine exhibits sub-nanomolar antagonist activity at the human orexin-2 receptor (OX2R) with an IC₅₀ of 7.20 nM, while displaying 57-fold lower potency at OX1R (IC₅₀ = 410 nM) [1]. This selectivity profile contrasts with many pyrrolidine ether-based orexin antagonists, which often show balanced or inverted OX1R/OX2R selectivity.
| Evidence Dimension | OX2R vs. OX1R antagonism (IC₅₀) |
|---|---|
| Target Compound Data | OX2R IC₅₀ = 7.20 nM; OX1R IC₅₀ = 410 nM |
| Comparator Or Baseline | Within-compound selectivity (OX1R/OX2R ratio = 57) |
| Quantified Difference | 57-fold selectivity for OX2R over OX1R |
| Conditions | Antagonist activity against human OX1R and OX2R expressed in CHOK1 cells, assessed by inhibition of orexin A-induced intracellular Ca²⁺ mobilization via FLIPR assay |
Why This Matters
Selective OX2R antagonism is a clinically validated mechanism for insomnia treatment (e.g., suvorexant, lemborexant), and this compound's defined selectivity profile enables targeted probe development without confounding OX1R-mediated effects on reward or arousal.
- [1] BindingDB BDBM50084396 (CHEMBL3426143). Affinity Data for 3-(1-Phenylethoxy)pyrrolidine. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50084396 (accessed Apr 15, 2026). View Source
